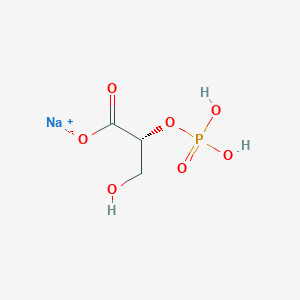
Sodium (R)-3-hydroxy-2-(phosphonooxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium ®-3-hydroxy-2-(phosphonooxy)propanoate is a chemical compound that belongs to the class of organic phosphates It is characterized by the presence of a sodium ion, a hydroxy group, and a phosphonooxy group attached to a propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium ®-3-hydroxy-2-(phosphonooxy)propanoate typically involves the esterification of ®-3-hydroxy-2-(phosphonooxy)propanoic acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
(R)-3-hydroxy-2-(phosphonooxy)propanoic acid+NaOH→Sodium (R)-3-hydroxy-2-(phosphonooxy)propanoate+H2O
Industrial Production Methods
Industrial production of Sodium ®-3-hydroxy-2-(phosphonooxy)propanoate may involve large-scale esterification processes using high-purity reagents and optimized reaction conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure and stable form.
Chemical Reactions Analysis
Types of Reactions
Sodium ®-3-hydroxy-2-(phosphonooxy)propanoate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water, leading to the formation of ®-3-hydroxy-2-(phosphonooxy)propanoic acid and sodium hydroxide.
Esterification: It can react with alcohols to form esters.
Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group, and the phosphonooxy group can participate in redox reactions.
Common Reagents and Conditions
Hydrolysis: Water and acid or base catalysts.
Esterification: Alcohols and acid catalysts.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: ®-3-hydroxy-2-(phosphonooxy)propanoic acid and sodium hydroxide.
Esterification: Esters of ®-3-hydroxy-2-(phosphonooxy)propanoic acid.
Oxidation: Oxidized derivatives of the compound.
Scientific Research Applications
Sodium ®-3-hydroxy-2-(phosphonooxy)propanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organic phosphates.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Sodium ®-3-hydroxy-2-(phosphonooxy)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in phosphate metabolism, leading to the formation of biologically active intermediates. It may also interact with cellular receptors and signaling pathways, modulating various physiological processes.
Comparison with Similar Compounds
Sodium ®-3-hydroxy-2-(phosphonooxy)propanoate can be compared with other similar compounds, such as:
- Sodium ®-3-hydroxy-2-(phosphonooxy)butanoate
- Sodium ®-3-hydroxy-2-(phosphonooxy)pentanoate
These compounds share similar structural features but differ in the length of the carbon chain. The unique properties of Sodium ®-3-hydroxy-2-(phosphonooxy)propanoate, such as its specific reactivity and biological activity, distinguish it from these related compounds.
Properties
Molecular Formula |
C3H6NaO7P |
|---|---|
Molecular Weight |
208.04 g/mol |
IUPAC Name |
sodium;(2R)-3-hydroxy-2-phosphonooxypropanoate |
InChI |
InChI=1S/C3H7O7P.Na/c4-1-2(3(5)6)10-11(7,8)9;/h2,4H,1H2,(H,5,6)(H2,7,8,9);/q;+1/p-1/t2-;/m1./s1 |
InChI Key |
FDCUSZSRIXDPHE-HSHFZTNMSA-M |
Isomeric SMILES |
C([C@H](C(=O)[O-])OP(=O)(O)O)O.[Na+] |
Canonical SMILES |
C(C(C(=O)[O-])OP(=O)(O)O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















